2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted methoxyphenoxy group and a nitrothiophenyl group linked through an acetohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4-methoxyphenol with an appropriate acylating agent to form an ester or acetamide intermediate. This intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative. The final step involves the condensation of the acetohydrazide with 4-nitrothiophene-2-carbaldehyde under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The methoxy group can be replaced by other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can yield various substituted phenoxy derivatives .
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrothiophenyl group can interact with enzymes or receptors, modulating their activity. The bromo and methoxy groups may enhance the compound’s binding affinity and specificity. The acetohydrazide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methoxyphenol: Shares the bromo and methoxy substituents but lacks the acetohydrazide and nitrothiophenyl groups.
4-nitrothiophen-2-yl derivatives: Contain the nitrothiophenyl group but differ in other substituents.
Acetohydrazide derivatives: Include the acetohydrazide moiety but vary in other functional groups.
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications and a valuable lead compound for further development.
Properties
Molecular Formula |
C15H14BrN3O5S |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O5S/c1-9(14-5-10(8-25-14)19(21)22)17-18-15(20)7-24-13-4-3-11(23-2)6-12(13)16/h3-6,8H,7H2,1-2H3,(H,18,20)/b17-9+ |
InChI Key |
YSDOYFQYBSIRGG-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)OC)Br)/C2=CC(=CS2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)OC)Br)C2=CC(=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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